molecular formula C9H10ClNO3 B1590983 (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid CAS No. 70680-93-2

(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid

Cat. No. B1590983
CAS RN: 70680-93-2
M. Wt: 215.63 g/mol
InChI Key: QGFVUADZXXJSDI-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid” is a chemical compound that contains 22 bonds in total. These include 13 non-Hydrogen bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl . The molecule consists of 9 Hydrogen atoms, 9 Carbon atoms, 3 Oxygen atoms, and 1 Chlorine atom .


Molecular Structure Analysis

The molecular structure of “(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid” includes a six-membered aromatic ring, a carboxylic acid group, and a hydroxyl group . The molecule has a total of 22 atoms .

Scientific Research Applications

Medicinal Chemistry

The compound is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

Synthesis of 4-Chromanone-Derived Compounds

The compound is used in the synthesis of 4-chromanone-derived compounds. These compounds are known for their remarkable biological and pharmaceutical activities .

Use in Pd-Based Catalytic Systems

The compound is used in Pd-based catalytic systems for the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide selectively in one pot .

Breast Cancer Inhibition

The compound has been found to inhibit breast cancer. It acts according to a specific mechanism .

Treatment of Chagas Disease

The compound has been synthesized to examine new substances for the treatment of Chagas disease. It has shown promising results against Trypanosoma cruzi, the parasite that causes Chagas disease .

Cognitive Enhancement

The compound has been studied for its potential cognitive enhancement properties. It has been found to reduce the time taken to answer a delayed Matching-to-Sample test and increase the amount of correct answers .

Role in Non-Covalent Interactions

Halogen atoms in aromatic systems, such as those in this compound, play an important role in the formation of non-covalent interactions with anions, peptide bonds, and nucleic acids .

Synthesis of Halogenated L-Tyrosine Derivatives

The compound is used in the synthesis of halogenated L-tyrosine derivatives. These derivatives have been tested for their trypanocide activity .

properties

IUPAC Name

(2S)-2-amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFVUADZXXJSDI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)Cl)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564596
Record name 2-Chloro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid

CAS RN

70680-93-2
Record name 2-Chloro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid
Reactant of Route 5
(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid
Reactant of Route 6
(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.